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Compound of Interest

Compound Name: 1,1-Diethylpropargylamine

Cat. No.: B1293935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,1-
Diethylpropargylamine (also known as 3-Ethylpent-1-yn-3-amine). Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted data based on established spectroscopic principles and comparison with analogous

structures. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: 3-Ethylpent-1-yn-3-amine

Synonyms: 1,1-Diethylpropargylamine

CAS Number: 3234-64-8[1]

Molecular Formula: C₇H₁₃N[1]

Molecular Weight: 111.18 g/mol [1]

Structure:
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1,1-diethylpropargylamine. These predictions are

based on the analysis of its functional groups and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 0.9 Triplet 6H -CH₂CH₃

~ 1.5 Quartet 4H -CH₂CH₃

~ 1.7 Singlet 2H -NH₂

~ 2.1 Singlet 1H -C≡CH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 8 Primary -CH₂CH₃

~ 30 Secondary -CH₂CH₃

~ 55 Quaternary -C(NH₂)(CH₂CH₃)₂

~ 70 Tertiary -C≡CH

~ 85 Quaternary -C≡CH

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~ 3300 - 3400
Medium, Sharp

(doublet)
N-H Stretch

Primary Amine (-NH₂)

[2][3]

~ 3300 Strong, Sharp ≡C-H Stretch Terminal Alkyne

~ 2970 - 2850 Strong C-H Stretch Alkyl (CH₃, CH₂)

~ 2100 Weak, Sharp C≡C Stretch Alkyne

~ 1650 - 1580 Medium N-H Bend
Primary Amine (-NH₂)

[2][3]

~ 1460, 1380 Medium C-H Bend Alkyl (CH₃, CH₂)

~ 1250 - 1020 Medium-Weak C-N Stretch Aliphatic Amine[2][3]

Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI)

m/z Relative Intensity Assignment

111 Moderate [M]⁺ (Molecular Ion)

96 High [M - CH₃]⁺

82 High [M - C₂H₅]⁺ (α-cleavage)

54 Moderate [C₄H₆]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data outlined

above.

NMR Spectroscopy (¹H and ¹³C)
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

environment of the protons and carbons in the molecule.

Materials:

1,1-Diethylpropargylamine (5-10 mg)

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

Tetramethylsilane (TMS) as an internal standard

NMR tube (5 mm diameter)

Pipette and vial

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of 1,1-diethylpropargylamine into a clean, dry vial.

Add 0.5-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

Add a small drop of TMS to serve as the internal reference (δ = 0.00 ppm).

Gently swirl the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean, dry NMR tube.[4]

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition:
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Set the spectral width to approximately 15 ppm.

Use a 90° pulse angle.

Set the acquisition time to 2-4 seconds.

Set the relaxation delay to 1-2 seconds.

Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the acquisition time to 1-2 seconds.

Set the relaxation delay to 2-5 seconds (longer delays may be needed for quaternary

carbons).

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Apply baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials:

1,1-Diethylpropargylamine (a few drops)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr).

Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of the liquid 1,1-diethylpropargylamine onto the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials:

1,1-Diethylpropargylamine

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Helium carrier gas.

Volumetric flask and a suitable volatile solvent (e.g., dichloromethane or methanol).

Procedure:

Sample Preparation:

Prepare a dilute solution of 1,1-diethylpropargylamine (e.g., 1 mg/mL) in a volatile

solvent.

GC-MS Setup:

Set the GC oven temperature program to ensure separation from the solvent and any

impurities. A typical program might start at 50°C and ramp up to 250°C.

Set the injector temperature to a value that ensures vaporization without decomposition

(e.g., 250°C).

Use helium as the carrier gas at a constant flow rate.

MS Acquisition (EI mode):

Set the ionization energy to the standard 70 eV.[5]

Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-200).

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Analysis:

Identify the peak in the total ion chromatogram corresponding to 1,1-
diethylpropargylamine.
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Analyze the mass spectrum associated with this peak.

Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural elucidation of 1,1-diethylpropargylamine.

Spectroscopic Techniques
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Structural Elucidation

NMR (¹H, ¹³C) Carbon-Hydrogen Framework
Connectivity

IR Spectroscopy Functional Groups
(-NH₂, -C≡CH)
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Molecular Weight

Fragmentation Pattern

Structure of
1,1-Diethylpropargylamine
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Caption: Workflow for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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